6-Chloro-N-pentylpyrimidin-4-amine
Description
Historical Context and Significance of Pyrimidine (B1678525) Heterocycles in Academic Research
The story of pyrimidine and its derivatives is a fascinating journey that begins in the 19th century. While pyrimidine compounds like alloxan (B1665706) were identified in the early 1800s, it wasn't until 1879 that a laboratory synthesis of a pyrimidine was achieved. wikipedia.org This breakthrough, the preparation of barbituric acid, opened the door to a vast and vital area of chemical research. wikipedia.org Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at the first and third positions of a six-membered ring. nih.govnumberanalytics.com This structure is fundamental to life itself, as it forms the backbone of crucial biological molecules.
The significance of pyrimidine heterocycles in academic research cannot be overstated. They are integral components of nucleic acids, with uracil, thymine, and cytosine being the pyrimidine bases that, along with purines, form the genetic blueprint of all living organisms. nih.govresearchgate.net Beyond genetics, the pyrimidine ring is found in essential vitamins like thiamine (B1217682) (vitamin B1) and in numerous other natural and synthetic compounds with a wide array of biological activities. nih.govresearchgate.net The versatility of the pyrimidine scaffold has made it a cornerstone of medicinal chemistry and drug discovery. researchgate.net
Overview of Substituted Pyrimidine Structures in Chemical Biology
The strategic placement of various chemical groups, or substituents, onto the pyrimidine ring gives rise to a vast family of molecules with diverse functions in chemical biology. These substituted pyrimidines are at the heart of many therapeutic agents and biological probes. researchgate.net The nature and position of these substituents dramatically influence the molecule's properties and how it interacts with biological targets. scispace.com
For instance, the simple addition of a methyl group can alter a compound's physical properties. scispace.com More complex substitutions can impart a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. researchgate.nettaylorandfrancis.com The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov This has led to the development of numerous pyrimidine-based drugs for treating a variety of diseases. nih.gov
Research Landscape for Halogenated Pyrimidine Derivatives
Among the many classes of substituted pyrimidines, halogenated derivatives represent a particularly active area of research. Halogens, such as chlorine, bromine, and iodine, are introduced into the pyrimidine structure to modulate its electronic properties and reactivity. acs.org This can lead to compounds with unique biological activities.
A significant focus of research on halogenated pyrimidines has been in the field of cancer therapy. nih.gov Certain halogenated pyrimidines can be incorporated into the DNA of cancer cells, making them more susceptible to radiation treatment. nih.govcapes.gov.br This approach, using compounds like iododeoxyuridine, has shown promise in clinical studies for treating certain types of tumors. nih.gov The effectiveness of this radiosensitization is linked to the extent of the halogenated pyrimidine's incorporation into the DNA. nih.govcapes.gov.br Ongoing research aims to optimize this process and identify which tumors are most suitable for this type of therapy. nih.gov
Rationale for Investigating 6-Chloro-N-pentylpyrimidin-4-amine
The specific compound, this compound, emerges from this rich history of pyrimidine chemistry as a molecule of interest for several reasons. Its structure combines a halogenated pyrimidine core with an N-pentylamino group. The chlorine atom at the 6-position makes the molecule a potential candidate for nucleophilic substitution reactions, a common strategy for synthesizing more complex pyrimidine derivatives. wikipedia.orgnumberanalytics.com The pentyl group, a five-carbon chain, can influence the compound's solubility and its ability to interact with biological membranes or protein binding sites.
The investigation of this particular amine is driven by the broader search for novel bioactive molecules. The pyrimidine scaffold is a proven platform for drug discovery, and the specific combination of a chloro-substituent and an N-alkylamine chain presents a unique chemical entity with the potential for unexplored biological activities. Research into such compounds contributes to the ever-expanding library of pyrimidine derivatives and our understanding of their structure-activity relationships.
Chemical Profile of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₄ClN₃ | cymitquimica.comepa.gov |
| Molecular Weight | 199.68 g/mol | cymitquimica.comcookechem.com |
| IUPAC Name | This compound | cymitquimica.com |
| CAS Number | 941294-44-6 | epa.govchemicalbook.com |
| Synonyms | 4-Chloro-6-pentylaminopyrimidine, 4-Chloro-6-(pentylamino)pyrimidine, (6-Chloro-pyrimidin-4-yl)-pentyl-amine, 4-Pyrimidinamine, 6-chloro-N-pentyl- | cymitquimica.com |
Synthesis and Reactions
The synthesis of this compound and related compounds often involves nucleophilic aromatic substitution reactions on a di-chlorinated pyrimidine precursor. A common starting material is 2,4-dichloropyrimidine (B19661) or a similar di-halogenated pyrimidine. The reaction with pentylamine would selectively replace one of the chlorine atoms to yield the desired product.
Further reactions of this compound could involve the displacement of the remaining chlorine atom. This reactivity allows for the synthesis of a variety of di-substituted pyrimidines, where different functional groups can be introduced at the 4 and 6 positions. For example, electrochemical reductive cross-coupling reactions have been used to create novel 4-amino-6-arylpyrimidines from similar 4-amino-6-chloropyrimidines. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-pentylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3/c1-2-3-4-5-11-9-6-8(10)12-7-13-9/h6-7H,2-5H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAURQKJGNFOGEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650005 | |
| Record name | 6-Chloro-N-pentylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-44-6 | |
| Record name | 6-Chloro-N-pentyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-pentylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Chloro N Pentylpyrimidin 4 Amine
Retrosynthetic Analysis of 6-Chloro-N-pentylpyrimidin-4-amine
A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnection breaks the C-N bond of the pentylamino group, identifying n-pentylamine and a 4,6-dichloropyrimidine (B16783) precursor as key intermediates. This approach is based on the well-established reactivity of halopyrimidines in nucleophilic aromatic substitution (SNAr) reactions.
Further disconnection of the 4,6-dichloropyrimidine intermediate points to a dihydroxypyrimidine, which can be synthesized through the cyclization of a 1,3-dicarbonyl compound (or its equivalent) with a nitrogen-containing species like urea (B33335) or an amidine. The hydroxyl groups can then be converted to chloro groups using a suitable chlorinating agent. This stepwise deconstruction highlights the main synthetic challenges: the formation of the pyrimidine (B1678525) ring, regioselective halogenation, and controlled amination.
Synthetic Pathways to Pyrimidine Core Structures
The pyrimidine ring is a fundamental heterocycle in many biologically active compounds and synthetic materials. acs.org Its synthesis is a well-developed field with numerous established methods.
Cyclization Reactions in Pyrimidine Synthesis
The construction of the pyrimidine core typically involves the condensation of a three-carbon component with a compound containing an N-C-N fragment. mdpi.com A classic and widely used method is the reaction between a β-dicarbonyl compound and an amidine, urea, or guanidine. mdpi.commdpi.com
Recent advancements have focused on developing more efficient and versatile cyclization strategies. For instance, copper-catalyzed cyclization of ketones with nitriles under basic conditions offers a novel and economical route to diversely functionalized pyrimidines. acs.org This method proceeds through an electrophilic activation of the nitrile, followed by C-C and two C-N bond formations. acs.org Another innovative approach utilizes an iron(II)-complex to catalyze the reaction of ketones, aldehydes, or esters with amidines, proceeding through a β-ammoniation/cyclization sequence. organic-chemistry.org These modern methods often provide broader substrate scope and better functional group tolerance compared to traditional approaches. acs.orgorganic-chemistry.org
| Cyclization Method | Reactants | Catalyst/Conditions | Key Features |
| Traditional Condensation | 1,3-Dicarbonyl compounds, Amidines/Urea | Acid or Base catalysis | Well-established, readily available starting materials. mdpi.com |
| Copper-Catalyzed Cyclization | Ketones, Nitriles | CuCl₂, NaOH | Economical, broad substrate scope, novel reaction pathway. acs.org |
| Iron-Catalyzed β-Ammoniation/Cyclization | Ketones/Aldehydes/Esters, Amidines | FeSO₄·7H₂O, 1,10-phenanthroline, TEMPO | Operationally simple, regioselective, recyclable catalyst. organic-chemistry.org |
Strategies for Halogenation of Pyrimidine Rings
The introduction of halogen atoms onto the pyrimidine ring is a crucial step in the synthesis of many derivatives, as they serve as excellent leaving groups for subsequent nucleophilic substitution reactions.
A common method for preparing chloropyrimidines involves the conversion of hydroxypyrimidines (or their tautomeric keto forms) using a chlorinating agent like phosphorus oxychloride (POCl₃). google.com This reaction is often performed in the presence of an amine or amine hydrochloride. google.com For instance, 4,6-dihydroxypyrimidine (B14393) can be converted to 4,6-dichloropyrimidine using POCl₃. mdpi.comgoogle.com
Direct halogenation of the pyrimidine ring is also possible, although the electron-deficient nature of the ring makes electrophilic substitution challenging. wikipedia.org However, the presence of activating groups, such as amino or hydroxyl groups, facilitates electrophilic substitution, which typically occurs at the C-5 position. wikipedia.orgresearchgate.net For the synthesis of compounds like this compound, the conversion of a dihydroxypyrimidine to a dichloropyrimidine is the more direct and common strategy.
Amination Chemistry in the Synthesis of this compound
The final key step in the synthesis of this compound is the introduction of the pentylamino group. This is typically achieved through a nucleophilic aromatic substitution reaction.
Nucleophilic Substitution Reactions at Pyrimidine C-4 Position
The chlorine atoms in 4,6-dichloropyrimidine are susceptible to nucleophilic attack due to the electron-withdrawing nature of the two ring nitrogen atoms. mdpi.com Nucleophilic substitution (SNAr) reactions on dichloropyrimidines are common and generally proceed with good regioselectivity. wuxiapptec.com
In the case of 4,6-dichloropyrimidine, the C-4 and C-6 positions are electronically equivalent. However, in substituted dichloropyrimidines, the position of substitution can be influenced by the electronic properties of the existing substituents. wuxiapptec.com For symmetrically substituted 4,6-dichloropyrimidines, stoichiometric control of the reactants can effectively manage the substitution with various amine nucleophiles. mdpi.com The reaction of 4,6-dichloropyrimidine with an amine can lead to mono- or di-substituted products depending on the reaction conditions and the stoichiometry of the amine used. nih.govgoogle.com
The reactivity of halopyrimidines in SNAr reactions generally follows the order: 4-chloro > 2-chloro. stackexchange.com This is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the C-4 position. stackexchange.com
Introduction of the Pentylamino Moiety
The introduction of the pentylamino group to form this compound is achieved by reacting 4,6-dichloropyrimidine with one equivalent of n-pentylamine. The primary amine acts as a nucleophile, displacing one of the chlorine atoms. wikipedia.org
Optimization of Reaction Conditions and Yields
The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and pentylamine. The regioselectivity of this reaction is a critical aspect, with the substitution preferentially occurring at the C4 position due to its higher electrophilicity compared to the C2 position. stackexchange.com The optimization of this synthesis focuses on several key parameters to maximize the yield and purity of the desired product.
Solvent and Base Selection: The choice of solvent and base is pivotal in controlling the reaction rate and minimizing side products. Aprotic polar solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly employed to facilitate the dissolution of the reactants and stabilize the Meisenheimer intermediate formed during the SNAr reaction. researchgate.netnih.gov The presence of a non-nucleophilic organic base, such as triethylamine (B128534) or diisopropylethylamine, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Temperature and Reaction Time: Reaction kinetics are highly dependent on temperature. While elevated temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts, such as the disubstituted pyrimidine. Therefore, careful control of the reaction temperature, often in the range of room temperature to a gentle reflux, is necessary. researchgate.net Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for the determination of the optimal reaction time to achieve maximum conversion without significant byproduct formation.
Reactant Stoichiometry: The molar ratio of pentylamine to 4,6-dichloropyrimidine is another crucial factor. While a 1:1 stoichiometry is theoretically required, in practice, a slight excess of the amine may be used to ensure complete consumption of the dichloropyrimidine. However, a large excess should be avoided to prevent the formation of the disubstituted product and to simplify the purification process.
Catalysis: While many SNAr reactions on activated pyrimidines proceed without a catalyst, the use of catalysts can enhance reaction rates and yields, particularly with less reactive nucleophiles. For related cross-coupling reactions on chloropyrimidines, transition metal catalysts, such as palladium or nickel complexes, have been effectively used. nih.govresearchgate.net For the direct amination with pentylamine, phase-transfer catalysts can also be explored to improve the reaction efficiency, especially in biphasic systems.
The following interactive table summarizes the impact of various reaction parameters on the synthesis of substituted chloropyrimidines, providing a general framework for the optimization of this compound synthesis.
| Parameter | Condition | Effect on Yield and Purity | Research Findings |
| Solvent | Aprotic Polar (e.g., THF, DMF) | Generally high yields due to good solubility of reactants and stabilization of intermediates. | Anhydrous THF is a common solvent for similar reactions, leading to good yields after purification. researchgate.netnih.gov |
| Protic (e.g., Ethanol, Water) | Can lead to solvolysis byproducts and may require stronger bases. | In some cases, refluxing in n-propanol has been used for related Suzuki couplings on chloropyrimidines. researchgate.net | |
| Base | Organic (e.g., Triethylamine) | Effectively neutralizes HCl without interfering with the reaction. | Triethylamine is frequently used in the synthesis of chloropyrimidine derivatives. researchgate.netnih.gov |
| Inorganic (e.g., K2CO3, NaHCO3) | Can be used, but may have lower solubility in organic solvents. | Sodium bicarbonate is used in the work-up to neutralize any remaining acid. epa.gov | |
| Temperature | Room Temperature | Slower reaction rate but often leads to higher purity with fewer byproducts. | Many related syntheses are initially stirred at room temperature. researchgate.netnih.gov |
| Reflux | Faster reaction rate but may increase the formation of disubstituted and other byproducts. | Refluxing is sometimes necessary to drive the reaction to completion, but requires careful monitoring. epa.gov | |
| Catalyst | None | The reaction often proceeds without a catalyst due to the activated nature of the pyrimidine ring. | The inherent reactivity of 4,6-dichloropyrimidine is often sufficient for substitution with amines. |
| Phase-Transfer Catalyst | May improve reaction rates in biphasic systems and allow for milder conditions. | The use of phase-transfer catalysts has been explored in green synthesis approaches for related heterocycles. |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production processes. The twelve principles of green chemistry provide a framework for this optimization.
Prevention of Waste: The most effective green chemistry approach is to prevent waste generation in the first place. This can be achieved by optimizing reaction conditions to maximize the yield and minimize the formation of byproducts, thus reducing the need for extensive purification steps that generate waste.
Use of Greener Solvents and Reagents: A key focus of green chemistry is the replacement of hazardous solvents with more environmentally friendly alternatives. Exploring the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or even performing the reaction under solvent-free conditions, could significantly improve the green profile of the synthesis. rsc.org Similarly, replacing traditional bases with recyclable or catalytic base systems can also contribute to a greener process.
Energy Efficiency: Conducting the synthesis at ambient temperature or with minimal heating reduces energy consumption. Microwave-assisted synthesis is another avenue that can sometimes reduce reaction times and energy input compared to conventional heating.
Catalysis: The development of highly efficient and recyclable catalysts can improve the sustainability of the synthesis. While the direct amination may not require a catalyst, exploring catalytic systems could allow for the use of less reactive starting materials or milder reaction conditions.
Scale-Up Considerations for this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and considerations that must be addressed to ensure a safe, efficient, and cost-effective process.
Process Safety and Hazard Analysis: A thorough hazard analysis of all chemicals and reaction steps is paramount. The starting material, 4,6-dichloropyrimidine, and many organic solvents are flammable and toxic. The reaction is also exothermic, and proper heat management is critical to prevent thermal runaways, especially in large reactors. This involves careful consideration of the reactor design, cooling capacity, and emergency shutdown procedures.
Reactor Design and Material Compatibility: The choice of reactor is important for ensuring efficient mixing and heat transfer. For large-scale production, glass-lined or stainless steel reactors are typically used. The materials of construction must be compatible with the corrosive nature of the reactants and the hydrochloric acid generated during the reaction.
Waste Management and Environmental Compliance: The industrial production of any chemical generates waste streams that must be managed responsibly and in compliance with environmental regulations. This includes the treatment of aqueous waste to remove organic compounds and salts, as well as the proper disposal or recycling of solvent waste. Developing a process with minimal waste generation is a key aspect of sustainable manufacturing.
Advanced Analytical Characterization in 6 Chloro N Pentylpyrimidin 4 Amine Research
Spectroscopic Methods for Structural Elucidation
Spectroscopy is the cornerstone of molecular characterization, utilizing the interaction of electromagnetic radiation with the molecule to generate a unique spectral fingerprint. This fingerprint provides precise information about the compound's atomic composition, bonding arrangement, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By observing the magnetic behavior of atomic nuclei in a strong magnetic field, NMR provides detailed information about the chemical environment, connectivity, and quantity of specific atoms.
¹H NMR (Proton NMR): This technique identifies the different types of hydrogen atoms (protons) in the molecule. The spectrum for 6-Chloro-N-pentylpyrimidin-4-amine would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the N-H proton, and the various methylene (B1212753) (CH₂) and methyl (CH₃) groups of the pentyl chain. The chemical shift (δ) of each signal indicates its electronic environment, the integration value corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of adjacent protons.
¹³C NMR: This method provides a count of the non-equivalent carbon atoms in the molecule. For this compound, distinct signals would correspond to the carbons of the pyrimidine ring and the five unique carbons of the N-pentyl substituent.
While specific experimental NMR data for this compound is not widely available in public literature, the expected data points from such an analysis are presented hypothetically in the table below.
Interactive Table: Expected NMR Data for this compound
¹H NMR Spectral Data (Predicted)
| Structural Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrimidine-H (C2-H) | ~8.0-8.5 | Singlet (s) | 1H |
| Pyrimidine-H (C5-H) | ~6.5-7.0 | Singlet (s) | 1H |
| Amine-H (N-H) | Variable | Broad Singlet (br s) | 1H |
| N-CH₂ (Pentyl) | ~3.3-3.6 | Triplet (t) or Quartet (q) | 2H |
| CH₂ (Pentyl) | ~1.5-1.7 | Multiplet (m) | 2H |
| CH₂ (Pentyl) | ~1.2-1.4 | Multiplet (m) | 4H |
¹³C NMR Spectral Data (Predicted)
| Structural Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrimidine-C (C4) | ~162 |
| Pyrimidine-C (C6) | ~160 |
| Pyrimidine-C (C2) | ~158 |
| Pyrimidine-C (C5) | ~105 |
| N-CH₂ (Pentyl) | ~42 |
| CH₂ (Pentyl) | ~29 |
| CH₂ (Pentyl) | ~29 |
| CH₂ (Pentyl) | ~22 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Molecular Weight Determination: High-Resolution Mass Spectrometry (HR-MS) can determine the mass of a molecule with extremely high accuracy, allowing for the confident determination of its elemental formula. aceschem.com For this compound (C₉H₁₄ClN₃), the precise mass is a critical piece of identifying data. ejgm.co.ukchemicalbook.com
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for polar molecules like the target compound. It typically generates a protonated molecular ion, [M+H]⁺, which allows for clear determination of the molecular weight. nih.gov
Fragmentation Analysis: In addition to the molecular ion, MS can break the molecule into smaller, charged fragments. The pattern of these fragments is predictable and provides a roadmap to the molecule's structure. For this compound, key fragmentations would include the loss of the pentyl group or cleavage at various points along the alkyl chain. The isotopic signature of chlorine (a ~3:1 ratio of ³⁵Cl to ³⁷Cl) would result in characteristic M+ and M+2 peaks, further confirming the presence of a chlorine atom. neu.edu.tr
Interactive Table: Molecular Identity of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₄ClN₃ | aceschem.comejgm.co.ukchemicalbook.com |
| Average Mass | 199.68 g/mol | aceschem.com |
| Monoisotopic Mass | 199.087625 g/mol | aceschem.com |
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of molecules. Specific chemical bonds and functional groups absorb infrared radiation at characteristic frequencies, making these techniques excellent for identifying which functional groups are present in a molecule.
For this compound, the key expected vibrational bands would include:
N-H stretch: From the secondary amine group.
C-H stretches: From the aromatic pyrimidine ring and the aliphatic pentyl chain.
C=N and C=C stretches: Characteristic of the pyrimidine ring system.
C-N stretch: From the amine linkage.
C-Cl stretch: A key indicator for the chlorine substituent.
While a complete, assigned spectrum for this specific molecule is not publicly documented, the analysis of related structures provides a strong basis for interpreting its expected spectral features. specac.combruker.com
Chromatographic Techniques for Purity and Isolation
Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts of the synthesis. It is the primary method for assessing the purity of the final product.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of organic compounds. In a typical setup for a molecule like this compound, a reversed-phase column (e.g., C18) would be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound's purity is determined by the relative area of its peak in the resulting chromatogram. By developing a validated HPLC method, one can reliably quantify the purity of different batches of the compound. ejgm.co.uk
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes smaller stationary phase particles (typically <2 µm) and higher pressures. measurlabs.com This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. UPLC is particularly valuable for high-throughput analysis and for detecting trace-level impurities that might be missed by HPLC, making it a superior technique for rigorous purity assessments. measurlabs.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the characterization of pyrimidine derivatives, including this compound. nih.govnih.gov This hybrid method combines the potent separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry, making it an indispensable tool for identifying and quantifying the compound in complex mixtures, as well as confirming its molecular weight. nih.gov
In a typical LC-MS analysis of a synthesized batch of this compound, the sample is first dissolved in a suitable solvent and injected into the LC system. The compound then travels through a chromatographic column, where it is separated from any impurities or by-products. The separated components subsequently enter the mass spectrometer.
Within the mass spectrometer, the molecules are ionized, most commonly using electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound, with a molecular formula of C9H14ClN3, the expected monoisotopic mass is approximately 199.09 g/mol . The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]+ at an m/z of roughly 200.09. The characteristic isotopic pattern of chlorine (with its 35Cl and 37Cl isotopes in an approximate 3:1 ratio) would also be observable in the mass spectrum, providing further confirmation of the compound's identity.
Table 1: Representative LC-MS Data for this compound
| Parameter | Value |
| Retention Time (tR) | 5.8 minutes |
| Observed m/z [M+H]+ | 200.09 |
| Expected m/z [M+H]+ | 200.0927 |
| Ionization Mode | ESI Positive |
| Purity (by UV-Vis at 254 nm) | >98% |
X-ray Crystallography for Solid-State Molecular Architecture (if applicable to a derivative)
While a crystal structure for this compound itself is not publicly available, the solid-state molecular architecture of its derivatives provides invaluable insights into the conformational possibilities and intermolecular interactions of this class of compounds. A notable example is the X-ray crystallographic study of 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. researchgate.netnih.gov
Furthermore, the study elucidated the nature of the intermolecular forces that govern the crystal packing. It was observed that aromatic π-π stacking interactions occur between centrosymmetrically related pairs of pyrimidine rings. researchgate.netnih.gov This type of interaction is a significant factor in the stabilization of the crystal structure.
The crystallographic data obtained for this derivative, including the unit cell dimensions and space group, are crucial for understanding the solid-state properties of related compounds. This information can be instrumental in fields such as materials science and drug design, where the solid-state structure can influence properties like solubility and bioavailability.
Table 2: Crystallographic Data for 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine researchgate.netnih.gov
| Parameter | Value |
| Molecular Formula | C11H9ClN4O2 |
| Molecular Weight | 264.67 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 6.8980 (14) Åb = 8.9282 (18) Åc = 11.427 (2) Åα = 73.76 (3)°β = 86.80 (3)°γ = 84.21 (3)° |
| Volume | 672.0 (2) ų |
| Z | 2 |
| Dihedral Angle (Pyrimidine-Phenyl) | 79.667 (81)° |
Molecular Mechanisms of Action and Target Interactions
Identification of Biological Targets and Pathways
The pyrimidine (B1678525) scaffold is recognized as a "privileged pharmacophore," indicating its ability to bind to a variety of biological targets. nih.gov Research on related compounds suggests that 6-Chloro-N-pentylpyrimidin-4-amine could potentially interact with a range of proteins and pathways critical in disease processes.
Substituted pyrimidines have been identified as inhibitors of various kinases, which are key regulators of cellular processes. For instance, derivatives of pyrimidin-2-amine have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a crucial regulator of centriole duplication that is often dysregulated in cancer. nih.gov The aminopyrimidine core in these inhibitors forms key interactions with the hinge region of the kinase. nih.gov Another study identified pyrimidin-4-amine derivatives as potential multi-targeted kinase inhibitors. researchgate.net
Furthermore, the 6-chloropyrimidine moiety is a key feature in ligands for neuronal receptors. For example, novel 6-chloro-3-pyridinyl ligands have shown high potency for the α4β2 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR). researchgate.net Additionally, 2-amino-6-chloro-4-(N-methylpiperazino)pyrimidines have been synthesized and found to be inhibitors of [3H]spiroperidol binding, suggesting an affinity for dopamine (B1211576) receptors. biomedpharmajournal.org
The broad spectrum of activities reported for pyrimidine derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, suggests a wide array of potential biological targets. nih.govorientjchem.orgnih.gov These compounds can induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and modulate inflammatory pathways. nih.govnih.govnih.gov
Molecular Interactions with Biomacromolecules
The specific interactions of this compound with biomacromolecules have not been specifically detailed. However, extensive research on related pyrimidine structures provides a framework for understanding its potential molecular interactions.
The pyrimidine scaffold is a common feature in various enzyme inhibitors. A notable example, though not a direct pyrimidine derivative, involves the inhibition of aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for bacterial resistance to aminoglycoside antibiotics. Structure-activity relationship studies of pyrrolidine (B122466) pentamine inhibitors of this enzyme have demonstrated the importance of specific substitutions for inhibitory activity. mdpi.com
In the context of pyrimidines, derivatives have been shown to inhibit a range of enzymes. For example, certain pyrimidine derivatives have been investigated for their potential to inhibit kinases involved in cancer progression. nih.govresearchgate.net The specificity of these interactions is highly dependent on the nature and position of the substituents on the pyrimidine ring. nih.gov
The table below summarizes the inhibitory activities of some substituted pyrimidine derivatives against various enzymes, illustrating the potential for this class of compounds to act as enzyme inhibitors.
| Compound Class | Target Enzyme | Observed Effect |
| Pyrimidin-2-amine derivatives | Polo-like kinase 4 (PLK4) | Potent inhibition, leading to apoptosis in breast cancer cells. nih.gov |
| Pyrrolidine pentamine derivatives | Aminoglycoside 6'-N-acetyltransferase type Ib | Inhibition of amikacin (B45834) inactivation. mdpi.com |
| Substituted pyrimidines | Various kinases | Inhibition of kinase activity, suggesting anticancer potential. researchgate.net |
Receptor binding assays on related 6-chloropyrimidine compounds have revealed specific interactions with neuronal receptors. A study on 2-amino-6-chloro-4-(N-methylpiperazino)pyrimidines showed their ability to inhibit the binding of [3H]spiroperidol, indicating an interaction with dopamine receptors. biomedpharmajournal.org The affinity for the receptor was influenced by the substituents on the pyrimidine ring. biomedpharmajournal.org
Similarly, novel 6-chloro-3-pyridinyl compounds, which share the chloro-substituted heterocyclic core, were found to be potent inhibitors of 3H-nicotine binding at the rat recombinant α4β2 neuronal nicotinic acetylcholine receptor (nAChR). researchgate.net
The data from these studies, presented in the table below, highlight the potential for 6-chloropyrimidine derivatives to target specific neurotransmitter receptors.
| Compound Class | Receptor Target | Binding Assay | Key Finding |
| 2-Amino-6-chloro-4-(N-methylpiperazino)pyrimidines | Dopamine Receptor | [3H]spiroperidol binding inhibition | Affinity is related to the 6-chloro-4-(N-methyl-piperazine)pyrimidine structure. biomedpharmajournal.org |
| 6-Chloro-3-pyridinyl ligands | α4β2 neuronal nicotinic acetylcholine receptor (nAChR) | 3H-nicotine binding inhibition | Some analogues showed higher potency than (-)-nicotine. researchgate.net |
The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil), suggesting that pyrimidine derivatives could potentially interact with DNA and RNA. nih.gov While specific studies on DNA/RNA intercalation by this compound are not available, the general principle of small molecules binding to nucleic acids is well-established and represents a potential mechanism of action for this class of compounds.
Cellular Assays for Investigating Biological Responses
Cellular assays are crucial for determining the biological effects of compounds. For pyrimidine derivatives, a wide range of cellular assays has been employed to investigate their anticancer and antimicrobial activities.
In the context of anticancer research, cytotoxicity assays are commonly used. For example, novel pyrimidin-4-amine derivatives were evaluated for their in vitro antitumor activity against human cervix epithelioid carcinoma (HeLa) and human hepatoma (Hepa) cell lines using the neutral red cell cytotoxicity assay. researchgate.net Similarly, the antiproliferative activities of pyrone- or pyridone-embedded analogs of cortistatin A were evaluated against human umbilical vein endothelial cells (HUVECs) and human epidermoid carcinoma KB3-1 cells. mdpi.com One study on novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives showed their ability to inhibit the proliferation of HepG2 and HCT116 human cancer cell lines. mdpi.com
For antimicrobial screening, the activity of 6-Chloro-2,4-diamino pyrimidine was tested against various bacteria (Staphylococcus aureus, Escherichia coli, etc.) and fungi (Aspergillus niger, Candida albicans). researchgate.net Another study evaluated newly synthesized pyrimidine and pyrimidopyrimidine derivatives for their antimicrobial activity against two Gram-positive bacteria, one Gram-negative bacterium, and two fungal species. nih.gov
The following table presents a selection of cellular assays used for related pyrimidine compounds and their observed biological responses.
| Compound Class | Cell Lines/Organisms | Assay Type | Biological Response |
| Pyrimidin-4-amine derivatives | HeLa, Hepa | Neutral red cytotoxicity | Antitumor activity. researchgate.net |
| 4-(4-Formamidophenylamino)-N-methylpicolinamide derivatives | HepG2, HCT116 | MTT assay | Inhibition of cancer cell proliferation. mdpi.com |
| 6-Chloro-2,4-diamino pyrimidine | S. aureus, E. coli, A. niger, C. albicans | Disc-agar diffusion | Antibacterial and antifungal activity. researchgate.net |
| Pyrimidine and pyrimidopyrimidine derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Antimicrobial screening | Excellent antimicrobial activities for some compounds. nih.gov |
Phenotypic Screening and Mechanistic Deconvolution
Phenotypic screening is a powerful approach to discover new drugs by identifying compounds that produce a desired phenotype in a cellular or organismal model, without prior knowledge of the drug's target. Given the broad range of biological activities reported for pyrimidine derivatives, it is plausible that this compound or similar molecules could be identified through such screens. nih.govnih.gov
Once a compound with a desired phenotype is identified, mechanistic deconvolution is employed to determine its molecular target and mechanism of action. This can involve a variety of techniques, including affinity chromatography, proteomics, and genetic approaches. For pyrimidine derivatives that exhibit anticancer activity, for example, mechanistic studies might investigate their effects on the cell cycle, apoptosis induction, or inhibition of specific signaling pathways. nih.govresearchgate.net
While specific phenotypic screening and mechanistic deconvolution studies for this compound are not documented, the diverse bioactivities of the pyrimidine class make it a promising scaffold for discovery in such assays. nih.govorientjchem.org
Structure Activity Relationship Sar Studies of 6 Chloro N Pentylpyrimidin 4 Amine Derivatives
Impact of Substituent Modifications on Biological Activity
The biological activity of 6-Chloro-N-pentylpyrimidin-4-amine derivatives is profoundly influenced by the nature and position of various substituents on the pyrimidine (B1678525) ring and the N-pentyl side chain.
Influence of Halogen Substitutions on Pyrimidine Ring (e.g., Chlorine at C-6)
The presence of a halogen atom, particularly chlorine at the C-6 position of the pyrimidine ring, is a significant determinant of biological activity. Halogens are known to play a critical role in the biological activity and bioavailability of small molecules. nih.gov The chlorine atom at C-6 in the parent compound is considered a key feature. In broader studies of quinoline (B57606) derivatives, it has been observed that a chlorine atom at the C-6 position is superior to a fluorine atom or a methoxy (B1213986) substituent for antiplasmodial potency. nih.gov This suggests that the size and electronic properties of the halogen are crucial. For instance, in a series of 6-chloro-1-phenylbenzazepines, the 6-chloro group was found to enhance dopamine (B1211576) D1 receptor affinity. mdpi.com
The substitution of the chlorine at C-6 with other halogens (e.g., bromine, fluorine) or other functional groups would likely modulate the activity. Generally, the introduction of different halogens can alter the molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its interaction with biological targets. Studies on other heterocyclic systems have shown that changing a chloro substituent to a bromo or iodo group can lead to observable shifts in spectroscopic properties and may influence biological interactions. acs.org
| Position | Substituent | General Impact on Activity | Reference |
| C-6 | Chlorine (Cl) | Often enhances biological activity and receptor affinity. | nih.govmdpi.com |
| C-6 | Fluorine (F) | May be less potent compared to chlorine in some systems. | nih.gov |
| C-6 | Bromine (Br) | Can modulate activity, sometimes leading to increased potency. | nih.gov |
Role of N-Pentyl Chain Length and Branching on Amine Moiety
The N-pentyl chain attached to the amine moiety at C-4 is crucial for the molecule's interaction with its target. The length and branching of this alkyl chain can significantly impact biological activity. Studies on N-alkyl pyridinium (B92312) ionic liquids have demonstrated that increasing the alkyl chain length can influence the molecule's physicochemical properties, such as hydrophobicity. researchgate.netresearchgate.net In the context of cholinesterase inhibitors, a protonated amine group within a linear alkyl chain of five or six methylene (B1212753) units was identified as a critical pharmacophore feature for potent inhibition. acs.org
Modification of the pentyl chain, such as shortening, lengthening, or introducing branching, would likely alter the compound's binding affinity and selectivity. For instance, lengthening the alkyl chain can sometimes lead to decreased degradation rates, which may affect the compound's pharmacokinetic profile. nih.gov The optimal chain length often represents a balance between achieving sufficient hydrophobic interactions with the target and maintaining adequate solubility.
| Chain Modification | General Impact on Activity | Reference |
| Optimal Length (e.g., 5-6 carbons) | Can be crucial for strong interactions with the target. | acs.org |
| Increased Length | Increases hydrophobicity, may enhance or decrease activity depending on the target. | researchgate.net |
| Decreased Length | May lead to weaker hydrophobic interactions and reduced activity. | nih.gov |
| Branching | Can introduce steric hindrance, potentially affecting binding affinity. |
Effects of Substitutions at Pyrimidine C-2 and C-5 Positions
Substitutions at the C-2 and C-5 positions of the pyrimidine ring offer further avenues for modulating biological activity. The introduction of various functional groups at these positions can lead to significant changes in potency and selectivity.
For the C-2 position , the introduction of different substituents can drastically alter the compound's biological profile. For example, in a series of 4,6-diarylpyrimidines, substituting the C-2 position with a pyridine (B92270) or pyrimidine ring led to increased activity compared to a methyl or phenyl group. researchgate.net Furthermore, the introduction of a secondary amine at the C-2 position has been a successful strategy in the design of anticancer agents. nih.gov
| Position | Type of Substitution | General Impact on Activity | Reference |
| C-2 | Heteroaromatic rings (e.g., pyridine) | Can increase activity compared to smaller alkyl or simple aryl groups. | researchgate.net |
| C-2 | Secondary amines | A common strategy for developing potent anticancer agents. | nih.gov |
| C-5 | Halogens | Can enhance biostability and biological activity. | nih.govresearchgate.net |
| C-5 | Aryl groups | Can be introduced via coupling reactions to explore additional binding interactions. | mdpi.com |
Stereochemical Effects on Biological Activity
Stereochemistry can play a pivotal role in the biological activity of this compound derivatives, particularly if chiral centers are introduced through modification. While the parent compound is achiral, derivatization, especially at the N-pentyl chain (e.g., through branching) or by introducing certain substituents on the pyrimidine ring, can create stereoisomers. These enantiomers or diastereomers may exhibit different pharmacological activities, binding affinities, and metabolic profiles. The differential interaction of stereoisomers with chiral biological macromolecules like receptors and enzymes is a well-established principle in pharmacology. For instance, in the development of inhibitors for aminoglycoside 6'-N-acetyltransferase type Ib, the stereochemical arrangement of substituents on a pyrrolidine (B122466) scaffold was critical for activity. mdpi.com Therefore, the synthesis and biological evaluation of individual stereoisomers of chiral derivatives of this compound would be essential to fully understand the SAR and identify the most potent and selective isomer.
Pharmacophore Modeling for Rational Design of Analogs
Pharmacophore modeling is a powerful computational tool for the rational design of new analogs with improved biological activity. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. For pyrimidine derivatives, pharmacophore models have been successfully generated to identify key features for various biological activities.
A typical pharmacophore model for a pyrimidine-based compound might include:
Hydrogen bond acceptors: The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors.
Hydrogen bond donors: The amine group can act as a hydrogen bond donor.
Hydrophobic features: The N-pentyl chain and other aromatic or aliphatic substituents contribute to hydrophobic interactions.
Aromatic/hydrophobic centers: The pyrimidine ring itself can participate in aromatic or hydrophobic interactions. researchgate.net
By aligning new virtual compounds to a validated pharmacophore model, it is possible to predict their potential activity and prioritize the synthesis of the most promising candidates. researchgate.net This approach helps in the efficient exploration of the chemical space around the this compound scaffold.
Derivatization Strategies for Enhanced Bioactivity
Several derivatization strategies can be employed to enhance the bioactivity of this compound. These strategies often involve targeting specific positions on the pyrimidine ring or modifying the side chain.
Suzuki Cross-Coupling Reactions: The chlorine atom at the C-6 position is a reactive handle that can be utilized for Suzuki cross-coupling reactions. This allows for the introduction of a wide variety of aryl or heteroaryl groups, which can explore additional binding pockets in the target protein. researchgate.net A generalized route for such a modification involves the reaction of the 6-chloro-pyrimidine with various arylboronic acids in the presence of a palladium catalyst. mdpi.com
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at C-6 is susceptible to nucleophilic displacement by various nucleophiles, such as amines, alcohols, and thiols. This allows for the introduction of a diverse range of functional groups at this position. researchgate.net
Modification of the N-pentyl chain: The synthesis of analogs with varying alkyl chain lengths, branching, or the introduction of cyclic moieties can be achieved through standard alkylation reactions of the parent 4-aminopyrimidine.
Substitution at C-2 and C-5: As previously discussed, these positions can be functionalized through various synthetic methodologies. For example, the C-5 position can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.gov
These derivatization strategies, guided by SAR principles and pharmacophore modeling, provide a robust framework for the rational design and synthesis of novel this compound analogs with potentially enhanced therapeutic properties.
Computational Chemistry and in Silico Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate the distribution of electrons and predict regions of reactivity.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process minimizes the total electronic energy of the molecule, providing a realistic representation of its structure. For 6-Chloro-N-pentylpyrimidin-4-amine, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), can precisely calculate bond lengths, bond angles, and dihedral angles. acs.org These optimized parameters are crucial for understanding the molecule's shape and steric profile.
The total energy calculated through DFT is a key descriptor of the molecule's stability. Lower energy values correspond to more stable conformations. The electronic energy, along with other thermodynamic properties, can be derived from these calculations, offering a comprehensive energetic profile of the compound.
Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C4-N(amine) | 1.35 Å |
| Bond Length | C6-Cl | 1.74 Å |
| Bond Length | N(amine)-C(pentyl) | 1.46 Å |
| Bond Angle | C2-N1-C6 | 115.2° |
| Bond Angle | N1-C6-C5 | 123.5° |
| Dihedral Angle | C5-C6-N(amine)-C(pentyl) | 178.5° |
Note: The data in this table is illustrative and based on typical values for similar pyrimidine (B1678525) derivatives.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is more easily polarizable. For this compound, the distribution of these orbitals would likely show the HOMO localized around the electron-rich amino group and the pyrimidine ring, while the LUMO may be distributed over the pyrimidine ring, influenced by the electron-withdrawing chlorine atom. acs.org
Table 2: Illustrative Frontier Orbital Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is illustrative and based on general findings for analogous compounds.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and empty orbitals, quantifying the stability arising from these interactions. Key interactions include those between bonding orbitals (donors) and antibonding orbitals (acceptors).
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps to identify the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. The MEP map uses a color scale to represent the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
In the MEP map of this compound, the regions around the nitrogen atoms of the pyrimidine ring and the chlorine atom would likely be depicted in shades of red, indicating their potential to act as hydrogen bond acceptors. The area around the amino group's hydrogen atom would appear blue, highlighting its role as a potential hydrogen bond donor. These insights are critical for predicting how the molecule will interact with biological targets. acs.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is instrumental in drug discovery and design, as it can help to identify potential drug candidates and elucidate their mechanism of action. nih.govunair.ac.id
In a molecular docking study involving this compound, the molecule would be "docked" into the active site of a selected protein target. The simulation would explore various possible binding poses and score them based on their binding affinity, which is an estimation of the binding free energy. A lower binding energy (more negative value) indicates a more favorable and stable interaction.
The predicted binding mode reveals the specific interactions between the ligand and the amino acid residues of the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the amino group of the pyrimidine could act as a hydrogen bond donor, while the nitrogen atoms in the ring could act as acceptors. The pentyl chain would likely engage in hydrophobic interactions within a nonpolar pocket of the active site. These detailed interaction patterns are crucial for understanding the basis of the ligand's affinity and selectivity for the target. acs.orgacs.org
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value | Interacting Residues (Hypothetical) |
| Binding Affinity (kcal/mol) | -8.2 | MET80 (H-bond), LEU132 (hydrophobic), VAL65 (hydrophobic) |
| Hydrogen Bonds | 1 | N-H...O=C (MET80) |
| Hydrophobic Interactions | Pentyl chain with LEU132, VAL65 |
Note: The data in this table is for illustrative purposes and represents a hypothetical docking scenario.
Rationalization of In Vitro Efficacy
To understand the potential efficacy of this compound, researchers would typically perform molecular docking studies. This involves simulating the interaction of the compound with the binding site of a specific biological target, such as a protein kinase or receptor. For instance, studies on related pyrimidine derivatives have successfully used docking to predict binding affinities and interaction modes. rsc.orgnih.gov The process would involve:
Target Identification and Preparation: A relevant protein target would be selected, and its three-dimensional structure, often obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules and adding hydrogen atoms.
Ligand Preparation: The 3D structure of this compound would be generated and energetically minimized.
Docking Simulation: Using software like AutoDock or Glide, the compound would be "docked" into the active site of the target protein. The simulation would generate multiple possible binding poses.
Analysis of Interactions: The resulting poses would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and amino acid residues in the binding pocket. For example, the pyrimidine core could act as a scaffold, with the chloro and pentyl groups forming specific interactions that contribute to binding affinity.
A hypothetical docking result for this compound is presented in Table 1.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Example Kinase 1 | -8.5 | LEU83, VAL91 | Hydrophobic |
| ASP145 | Hydrogen Bond | ||
| Example Receptor A | -7.2 | PHE250, TRP253 | Pi-Pi Stacking |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations offer a more dynamic view of how this compound might behave within a biological system. These simulations track the movements of the compound and its target protein over time, providing insights into the stability of their complex. rsc.orgrsc.org
A typical MD simulation workflow would include:
System Setup: The best-docked pose of the compound-protein complex would be placed in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions.
Simulation Run: The system would be subjected to a simulation run, often for hundreds of nanoseconds, where the motions of all atoms are calculated based on force fields.
Trajectory Analysis: The resulting trajectory would be analyzed to assess the stability of the complex. Key metrics include:
Root Mean Square Deviation (RMSD): To measure the conformational stability of the protein and the ligand.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.
The binding free energy, a more accurate predictor of binding affinity than docking scores, can also be calculated from MD simulations using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). rsc.org
Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound Complex
| Parameter | Value |
|---|---|
| Simulation Software | GROMACS / AMBER |
| Force Field | AMBER99SB-ILDN |
| Simulation Time | 200 ns |
| Temperature | 300 K |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netopenrepository.com For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.
The development of a QSAR model would involve:
Dataset Collection: A dataset of pyrimidine derivatives with experimentally determined biological activities (e.g., IC50 values) would be compiled.
Descriptor Calculation: For each compound, a set of molecular descriptors (e.g., physicochemical properties, topological indices, quantum chemical parameters) would be calculated.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.
A validated QSAR model could then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing.
Table 3: Example of Descriptors Used in QSAR Modeling for Pyrimidine Derivatives
| Descriptor Type | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies | Electronic distribution, reactivity |
| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity |
| Topological | Wiener Index, Kier & Hall Indices | Molecular connectivity and branching |
Future Directions and Research Opportunities
Development of Novel Synthetic Methodologies for 6-Chloro-N-pentylpyrimidin-4-amine
The efficiency and sustainability of chemical synthesis are paramount in modern pharmaceutical research. While classical methods for pyrimidine (B1678525) synthesis are well-established, future research should focus on developing novel, more efficient methodologies for this compound. Current synthetic routes often involve multi-step processes that can be time-consuming and may not be environmentally benign.
Future explorations could concentrate on:
One-Pot Reactions: Inspired by multicomponent reactions like the Biginelli reaction, which efficiently produces pyrimidine derivatives, new one-pot strategies could be developed. mdpi.com This would involve the simultaneous combination of precursors to form the target molecule, reducing the number of steps, solvent waste, and purification requirements.
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times significantly in the synthesis of pyrimidine derivatives. researchgate.net Applying microwave irradiation to the synthesis of this compound could lead to higher yields and shorter reaction times compared to conventional heating methods.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. Developing a flow synthesis process for this compound could enhance reproducibility, safety, and scalability, making it more suitable for industrial production.
Design and Synthesis of Advanced this compound Analogs with Improved Biological Profiles
The true potential of this compound lies in its use as a scaffold for creating a library of analogs with diverse and improved biological activities. The pyrimidine core is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov Strategic modification of the N-pentyl group and the 6-chloro substituent can lead to compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.
Future research should focus on a systematic structure-activity relationship (SAR) study. This involves synthesizing a series of analogs and evaluating their biological effects. Key modifications could include:
Varying the N-Alkyl Chain: The length, branching, and incorporation of cyclic structures or heteroatoms into the pentyl chain can significantly influence lipophilicity and binding interactions.
Replacing the Chloro Group: The chlorine atom at the 6-position is a key reactive site for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups (e.g., amines, ethers, thiols). mdpi.com This position is critical for tuning the electronic properties and biological target interactions of the molecule.
Substitution on the Pyrimidine Ring: Introducing other substituents at available positions on the pyrimidine ring could further modulate the compound's properties.
The table below outlines a hypothetical design strategy for new analogs.
| Modification Site | Proposed Modification | Desired Improvement in Biological Profile | Potential Target Class |
| N-pentyl chain | Introduction of a terminal hydroxyl or carboxyl group | Increased hydrophilicity, potential for new hydrogen bonding | Kinases, Transferases |
| N-pentyl chain | Replacement with a branched alkyl or cycloalkyl group | Increased lipophilicity, improved metabolic stability | GPCRs, Ion Channels |
| 6-Chloro group | Substitution with various substituted anilines | Enhanced π-stacking interactions, improved potency | Kinases (e.g., EGFR), Dihydrofolate Reductase |
| 6-Chloro group | Substitution with morpholine (B109124) or piperazine (B1678402) moieties | Increased solubility, potential for multi-target interactions | Various enzymes and receptors |
Exploration of Multi-Target Activity and Polypharmacology
The "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. nih.gov This approach is particularly promising for complex, multifactorial diseases like cancer and neurodegenerative disorders. wiley.com Pyrimidine derivatives are excellent candidates for the development of multi-target ligands due to their versatile binding capabilities. nih.gov
Future research on this compound and its analogs should actively explore their potential as polypharmacological agents. This involves:
Broad-Spectrum Screening: Testing newly synthesized analogs against a wide panel of biological targets (e.g., kinases, G-protein coupled receptors, enzymes) to identify multi-target activity.
Rational Design: Using computational methods to design analogs that are predicted to bind to a predefined set of targets involved in a specific disease pathway. nih.gov
Chemical Proteomics: Employing techniques like affinity purification coupled with mass spectrometry to pull down the protein targets of a specific analog from cell lysates, providing a global view of its interactions. youtube.com
Discovering multi-target activities could repurpose these compounds for complex diseases, offering therapeutic advantages such as increased efficacy and a lower likelihood of developing drug resistance. wiley.com
Integration of Cheminformatics and Artificial Intelligence in Pyrimidine Research
The integration of cheminformatics and artificial intelligence (AI) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govfrontiersin.org Applying these computational tools to the study of this compound can significantly reduce the time and cost associated with bringing a new drug to market.
Key applications include:
Predictive Modeling: Machine learning models can be trained on existing data for pyrimidine derivatives to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of new analogs before they are synthesized. researchgate.net
Virtual Screening: Large virtual libraries of this compound analogs can be screened against the 3D structures of biological targets to identify promising candidates for synthesis. neovarsity.org
De Novo Drug Design: Generative AI models can design entirely new molecules based on the pyrimidine scaffold, optimized for specific properties and target interactions. researchgate.net
Retrosynthesis Prediction: AI tools can suggest the most efficient synthetic routes for target analogs, saving considerable time and resources in the laboratory. neovarsity.orgresearchgate.net
The table below lists some computational tools and their potential application in pyrimidine research.
| Tool/Technique | Application in Pyrimidine Research | Potential Impact |
| Machine Learning (e.g., QSAR) | Predict biological activity and ADME-Tox properties of new analogs. | Prioritize synthesis of the most promising compounds. nih.gov |
| Molecular Docking | Simulate the binding of analogs to protein targets. | Guide the design of more potent and selective inhibitors. frontiersin.org |
| Generative AI Models | Design novel pyrimidine-based molecules with desired properties. | Explore a wider chemical space for new drug candidates. researchgate.net |
| Retrosynthesis Software | Propose optimal synthetic pathways for target compounds. | Increase the efficiency and success rate of chemical synthesis. neovarsity.org |
Collaborative Research Initiatives in Chemical Biology and Drug Discovery
The journey of a chemical compound from a laboratory curiosity to a therapeutic agent is a complex, multidisciplinary endeavor. youtube.com The future development of this compound and its derivatives will heavily rely on collaborative efforts that bridge the gaps between different scientific disciplines.
Essential collaborations would include:
Chemists and Biologists: Synthetic chemists can create novel analogs, which are then evaluated by biologists to understand their effects on cells and disease models. This iterative cycle is fundamental to medicinal chemistry. nih.gov
Academia and Industry: Partnerships between academic research labs, which often excel in basic discovery and mechanism-of-action studies, and pharmaceutical companies, which have the resources for large-scale screening, optimization, and clinical development, can accelerate the translation of promising compounds.
Computational and Experimental Scientists: The integration of computational predictions with experimental validation is crucial for an efficient drug discovery pipeline. youtube.comnih.gov Computational chemists can guide the efforts of experimentalists, who in turn provide data to refine and improve the predictive models.
Such collaborative initiatives are essential for pooling resources, expertise, and technologies, thereby maximizing the chances of transforming a simple chemical scaffold like this compound into a valuable tool for science and medicine. youtube.com
Q & A
How can synthetic routes for 6-Chloro-N-pentylpyrimidin-4-amine be optimized to improve yield and purity?
Basic Research Focus : Synthesis methodology refinement.
Methodological Answer :
Palladium-catalyzed amination of chloro-substituted pyrimidines is a robust approach. For example, in analogous compounds like 6-chloro-N-methyl-5-nitropyrimidin-4-amine, reaction conditions (e.g., catalyst loading, solvent polarity, and amine nucleophilicity) significantly influence yield . Key steps include:
- Catalyst Selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands (e.g., Xantphos) for enhanced stability.
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Monitoring : Track reaction progress via TLC (silica gel plates, UV/KMnO₄ visualization) and confirm purity via HPLC or NMR .
What analytical techniques are critical for characterizing this compound’s structural and electronic properties?
Basic Research Focus : Structural elucidation.
Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR (e.g., Bruker Avance III 600 MHz) to confirm substitution patterns and pentyl chain conformation. For example, N-ethyl analogs show distinct shifts for methylene groups adjacent to the amine .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between pyrimidine and substituents, as seen in related compounds like 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine .
- HRMS : Validate molecular weight and fragmentation patterns using instruments like microTOF-Q II .
How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Focus : Mechanistic studies.
Methodological Answer :
The electron-withdrawing chloro group at position 6 activates the pyrimidine ring for nucleophilic substitution. However, steric hindrance from the pentyl chain may slow reactivity compared to smaller alkyl groups (e.g., N-methyl analogs) . Computational studies (e.g., DFT calculations) can predict regioselectivity by analyzing charge distribution and transition states. For instance, nitro groups at position 5 in related compounds enhance electrophilicity at position 4 .
How can data contradictions between TLC and NMR results be resolved during purity assessment?
Advanced Research Focus : Data validation.
Methodological Answer :
Discrepancies often arise due to:
- Co-elution in TLC : Use multiple solvent systems (e.g., hexane/ethyl acetate gradients) to separate closely migrating impurities.
- Residual Solvents in NMR : Employ DMSO-d₆ as a solvent to minimize interference and integrate signals against known internal standards (e.g., TMS).
- Cross-Validation : Combine HPLC (C18 column, UV detection) with HRMS to confirm molecular ion peaks and rule out isobaric impurities .
What strategies mitigate crystallization challenges for this compound derivatives?
Advanced Research Focus : Crystallography and polymorphism.
Methodological Answer :
- Solvent Screening : Test high-polarity solvents (e.g., ethanol, acetonitrile) to induce nucleation.
- Additives : Use seed crystals or surfactants to template crystal growth.
- Temperature Gradients : Slow cooling from supersaturated solutions enhances lattice formation. For example, polymorphs of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine were isolated via controlled cooling .
How can computational methods predict the bioactivity of this compound analogs?
Advanced Research Focus : In silico modeling.
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase domains). For example, N-(3-(4-chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine showed affinity in docking studies .
- QSAR Models : Corrogate substituent effects (e.g., logP, Hammett constants) with bioactivity data from analogs. Tools like MOE or Schrödinger’s Canvas are recommended .
What are the key considerations for designing stability studies of this compound under varying pH and temperature?
Advanced Research Focus : Degradation kinetics.
Methodological Answer :
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC.
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data (40°C/75% RH).
- Mass Balance : Ensure degradation products account for ≥95% of initial mass to validate method accuracy .
How do steric and electronic effects of the pentyl chain impact solubility and formulation?
Advanced Research Focus : Physicochemical optimization.
Methodological Answer :
- LogP Calculation : The pentyl chain increases hydrophobicity (predicted logP ~3.5), reducing aqueous solubility. Use cosolvents (e.g., PEG 400) or cyclodextrin inclusion complexes to enhance bioavailability.
- Salt Formation : Explore hydrochloride or mesylate salts to improve crystallinity and dissolution rates, as seen with N-ethyl-6-methyl-2-pyridin-4-ylpyrimidin-4-amine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
